molecular formula C6H12Cl2 B105728 2,2-Dichloro-3,3-dimethylbutane CAS No. 594-84-3

2,2-Dichloro-3,3-dimethylbutane

Cat. No.: B105728
CAS No.: 594-84-3
M. Wt: 155.06 g/mol
InChI Key: QMQRQQASVUFJGS-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Cl2 . It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3,3-dimethylbutane can be synthesized through the chlorination of 3,3-dimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3,3-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxide groups.

    Elimination Reactions: Strong bases like sodium amide or potassium tert-butoxide are commonly used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for these reactions.

Major Products Formed:

    Substitution Reactions: Products include alcohols, ethers, and other substituted hydrocarbons.

    Elimination Reactions: Alkenes are the primary products formed through elimination reactions.

    Oxidation and Reduction Reactions: Depending on the reagents used, products can range from alcohols to alkanes.

Scientific Research Applications

2,2-Dichloro-3,3-dimethylbutane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

  • 2,3-Dichloro-2,3-dimethylbutane
  • 3,3-Dichloro-2,2-dimethylbutane
  • 1,1-Dichloro-1-t-butyl-ethane

Comparison: 2,2-Dichloro-3,3-dimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it exhibits distinct reactivity towards nucleophiles and bases, making it a valuable intermediate in organic synthesis. The presence of two chlorine atoms and two methyl groups also imparts unique physical and chemical properties, differentiating it from other chlorinated hydrocarbons.

Properties

IUPAC Name

2,2-dichloro-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRQQASVUFJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974811
Record name 2,2-Dichloro-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-84-3
Record name 2,2-Dichloro-3,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYLBUTANE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48894
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Record name 2,2-Dichloro-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-3,3-dimethylbutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of 2,2-Dichloro-3,3-dimethylbutane?

A1: While the provided research papers primarily focus on the use of this compound as a starting material for synthesizing alkynes, one paper mentions its crystal structure. [] Unfortunately, the abstract provided does not elaborate on the specifics of this structure. To gain a comprehensive understanding of its molecular formula, weight, and spectroscopic data, further research beyond these papers is necessary.

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